molecular formula C13H24N2O3 B1403819 endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane CAS No. 1363380-88-4

endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane

カタログ番号: B1403819
CAS番号: 1363380-88-4
分子量: 256.34 g/mol
InChIキー: CYQXYSAXULWVNH-HWYHXSKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure: The compound features an 8-azabicyclo[3.2.1]octane (nortropane) core with three key substituents:

  • A tert-butoxycarbonyl (Boc) protecting group at the 8-position nitrogen.
  • A hydroxyl (-OH) group at the 3-endo position.
  • An aminomethyl (-CH2NH2) group also at the 3-endo position.

特性

IUPAC Name

tert-butyl (1R,5S)-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQXYSAXULWVNH-HWYHXSKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Research Findings:

  • Enantioselective desymmetrization of achiral tropinone derivatives has been employed to generate the core with high stereoselectivity.
  • Use of chiral catalysts in cycloaddition reactions, such as [3+2] cycloadditions, has been reported to afford enantioenriched intermediates.

Reference: The review by Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold highlights these strategies as effective routes for stereocontrolled synthesis (Ref).

[3+2] Cycloaddition Techniques

A prevalent method involves [3+2] cycloadditions, often microwave-assisted, to construct the bicyclic framework efficiently. These cycloadditions typically utilize cyclopropanated heterocycles as precursors, enabling regio- and stereoselective formation of the azabicyclic structure.

Key Methodology:

  • Cyclopropanated pyrroles or furans react with suitable dipoles or nitrile derivatives under microwave irradiation, leading to the formation of the bicyclic core with controlled stereochemistry.
  • The process can be performed with chiral auxiliaries or chiral catalysts to achieve enantioselectivity.

Research Data:

  • Microwave-assisted [3+2] cycloadditions with cyclopropanated heterocycles have been demonstrated to produce high yields and stereoselectivity, as detailed in recent synthetic methodology studies (Ref,).

Functional Group Transformations and Protecting Group Strategies

Post-cycloaddition, the synthesis involves introducing and manipulating functional groups such as amino, hydroxyl, and Boc-protected amines.

Typical Steps:

  • Boc protection of amines to prevent undesired side reactions.
  • Reduction or oxidation steps to introduce hydroxyl groups at specific positions.
  • Reductive amination or nucleophilic substitutions to install amino methyl groups.

Example:

  • The synthesis of the Boc-protected intermediate involves amidation and protection steps, followed by selective deprotection and functionalization.

Reduction and Cyclization of Precursors

The final stages often involve reduction of nitrile or oxime groups to amines, followed by intramolecular cyclization to form the final azabicyclic structure.

Techniques:

  • Catalytic hydrogenation (e.g., using palladium or rhodium catalysts) under elevated pressure and temperature.
  • Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reductions.

Data from Patents:

  • A process involving catalytic hydrogenation of oxime derivatives to produce the aminoazabicycloalkanes with high efficiency has been documented (Ref,).

Summary of Preparation Methods in Data Table

Method Category Starting Material Key Reaction Stereochemical Control Notable Features References
Enantioselective desymmetrization Tropinone derivatives Catalysis or auxiliaries High enantioselectivity Chiral pool utilization , [3b]
[3+2] Cycloaddition Cyclopropanated heterocycles Microwave-assisted Regio- and stereoselective High yields, rapid ,
Functional group manipulation Nitriles, oximes Reduction, protection Stereocontrol via chiral catalysts Modular approach ,

Notes on Research and Industrial Scalability

Recent advances emphasize the importance of enantioselective catalysis and microwave-assisted reactions for scalable synthesis. The use of chiral starting materials and efficient cycloaddition strategies allows for the production of complex azabicyclic compounds with high stereochemical purity, suitable for medicinal chemistry applications.

化学反応の分析

Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to develop new analgesics that target specific receptors in the central nervous system, potentially leading to more effective pain management therapies.

Neuroscience Research

The compound's structural similarity to neurotransmitters positions it as a candidate for studying receptor interactions and neuronal signaling pathways.

Case Study: Receptor Binding Studies
Studies have shown that analogs of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane exhibit binding affinity to dopamine and serotonin receptors, making them valuable tools for understanding mood disorders and neuropharmacology.

Synthesis of Peptidomimetics

This compound is also explored for its utility in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides while providing enhanced stability and bioavailability.

Case Study: Antimicrobial Peptidomimetics
Research has indicated that incorporating endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane into peptidomimetic frameworks can yield compounds with significant antimicrobial activity against resistant strains of bacteria.

作用機序

The mechanism of action of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents (Position) Boc Protection Key Functional Groups CAS/Reference
Target Compound 3-endo-OH, 3-endo-CH2NH2, 8-Boc Yes Hydroxyl, Aminomethyl 207405-68-3
3-Methoxy-8-azabicyclo[3.2.1]octane 3-methoxy No Methoxy 1256643-17-0
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 3-amine, 8-methyl No Amine, Methyl 2775928
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride 3-exo-CN No Nitrile 216753-55-8
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane 8-hydroxy, 3-Boc Yes Hydroxyl 1330766-08-9

Key Observations :

  • Boc Protection : The target compound and 3-Boc-8-hydroxy analog () share Boc groups but differ in substituent positions. The Boc group in the target compound stabilizes the nitrogen center, whereas in ’s compound, it occupies the 3-position, altering steric and electronic properties.
  • Substituent Position : The 3-endo-OH and 3-endo-CH2NH2 groups in the target compound contrast with the 3-exo-CN in ’s analog. Endo/exo isomerism significantly impacts molecular recognition in biological systems .
  • Functional Groups : The methoxy group in ’s compound reduces polarity compared to the hydroxyl group in the target compound, affecting solubility and reactivity.

Key Findings :

  • logP Trends : The Boc group increases hydrophobicity (logP ~1.2–1.3) compared to the hydrophilic 8-methyl-3-amine dihydrochloride (logP ~-0.5).
  • Synthetic Routes : The target compound’s synthesis likely involves regioselective Boc protection, contrasting with the reductive amination used for ’s compound.

Unique Advantages of the Target Compound :

  • Dual functionality (hydroxyl and aminomethyl) at the 3-endo position enables versatile derivatization.
  • Boc protection offers synthetic flexibility for stepwise modifications.

Limitations of Analogs :

  • Non-protected amines (e.g., ) exhibit poor stability under acidic conditions.
  • Exo isomers (e.g., ) may show reduced bioactivity due to steric mismatches.

生物活性

Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by the molecular formula C13H24N2O3C_{13}H_{24}N_{2}O_{3}. This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is notable for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. Its unique structural features position it as a valuable tool in biological research, particularly in the study of neurotransmitter systems and receptor interactions.

The biological activity of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane primarily involves its interaction with various molecular targets, particularly neurotransmitter receptors and transporters. The compound's structure facilitates binding to these targets, leading to modulation of neurotransmitter levels and enzyme activities. This mechanism is crucial for its potential therapeutic applications, especially in treating neurological disorders.

Pharmacological Applications

Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane has been investigated for several pharmacological properties:

  • Monoamine Reuptake Inhibition : Similar to other members of the 8-azabicyclo[3.2.1]octane family, this compound exhibits properties as a monoamine reuptake inhibitor, which can be beneficial in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
  • Neuroprotective Effects : Research suggests that compounds within this class may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal damage .

Comparative Biological Activity

To better understand the biological activity of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane, it is useful to compare its activity with similar compounds:

Compound NameActivity TypeKey Findings
Tropane AlkaloidsAnticholinergicEffective in modulating acetylcholine receptors .
8-Azabicyclo[3.2.1]octanesMonoamine Reuptake InhibitionDemonstrated efficacy in treating mood disorders .
CCR5 AntagonistsAntiviralEffective replacements for existing treatments .

Study 1: Neurotransmitter Modulation

In a study assessing the effects of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane on neurotransmitter levels, researchers found that administration led to significant increases in serotonin and norepinephrine levels in animal models. This suggests potential applications in treating mood disorders by enhancing monoamine signaling pathways.

Study 2: Synthesis and Structure–Activity Relationships

A comprehensive analysis of structure–activity relationships (SAR) highlighted that modifications on the bicyclic framework significantly impacted the compound's affinity for serotonin and dopamine transporters. These findings emphasize the importance of structural optimization in developing more effective therapeutic agents based on this scaffold .

Q & A

Q. What synthetic methodologies are recommended for preparing endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane with high purity?

Synthesis typically involves multistep organic reactions, including:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the azabicyclo[3.2.1]octane core under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Hydroxyl and aminomethyl functionalization : Sequential oxidation/reduction or nucleophilic substitution to install the 3-hydroxy and 3-aminomethyl groups, monitored via TLC or HPLC for intermediate purity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve ≥95% purity, verified by ¹H/¹³C NMR and LC-MS .

Q. How can the stereochemistry and structural integrity of this compound be validated?

  • X-ray crystallography : Resolves the endo configuration of the bicyclic system and spatial arrangement of substituents .
  • NMR spectroscopy : Key signals include the Boc tert-butyl protons (δ ~1.4 ppm), hydroxy proton (δ ~3.1 ppm, broad), and aminomethyl protons (δ ~2.8-3.0 ppm) .
  • Chiral HPLC : Confirms enantiomeric excess (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) .

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?

  • Monoamine transporters : Derivatives show affinity for dopamine (DAT) and serotonin (SERT) transporters, with Ki values in the nM-μM range, assessed via radioligand binding assays .
  • Enzyme inhibition : Potential inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or fatty acid elongases (ELOVL6), evaluated via fluorometric substrate assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on receptor selectivity?

  • Comparative binding assays : Test the compound against panels of receptors (e.g., DAT, SERT, NET) using HEK-293 cells transfected with individual transporters. Normalize results to reference inhibitors (e.g., cocaine for DAT) .
  • Structure-activity relationship (SAR) studies : Modify the Boc group, hydroxy, or aminomethyl substituents to isolate contributions to selectivity. Correlate changes with IC₅₀ shifts .
  • Molecular docking : Use homology models of targets (e.g., DAT PDB: 4XP4) to predict binding modes and explain discrepancies between in vitro and computational data .

Q. What strategies optimize in vivo pharmacokinetic properties while retaining bioactivity?

  • Prodrug derivatization : Esterify the hydroxy group to enhance blood-brain barrier penetration, with hydrolysis studies in plasma and brain homogenates .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., Boc deprotection) and guide structural modifications .
  • Pharmacokinetic profiling : Measure t₁/₂, Cmax, and AUC in rodent models after IV/PO administration, adjusting formulation (e.g., PEGylation) for sustained release .

Q. How do structural variations in the azabicyclo[3.2.1]octane core influence biological activity?

  • Comparative potency table :
DerivativeTarget (IC₅₀)Key Structural FeatureReference
8-Boc-3-hydroxyDAT (120 nM)Boc protection
3-MethanesulfonylNAAA (0.03 μM)Sulfonyl group
8-Methyl-3-oxoSERT (450 nM)Oxo substitution
  • Thermodynamic solubility assays : Measure in PBS and simulated gastric fluid to correlate hydrophobicity (logP) with bioavailability .

Methodological Notes

  • Data contradiction analysis : Cross-validate receptor binding data across labs using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) .
  • Advanced characterization : Employ HRMS for exact mass confirmation and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 2
endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。